5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Overview

Description

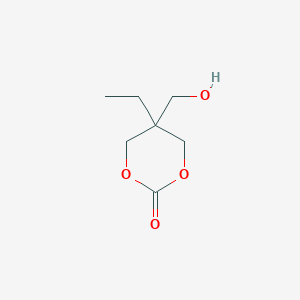

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is a cyclic acetal compound known for its unique chemical structure and properties. It is a versatile compound used in various scientific and industrial applications, particularly in the field of biomaterials and polymer chemistry. The compound’s structure consists of a dioxane ring with an ethyl and a hydroxymethyl group attached, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one typically involves the reaction of trimethylolpropane with dimethyl carbonate, followed by thermal cyclization . This method is favored due to its efficiency and the mild reaction conditions required.

Industrial Production Methods: In industrial settings, the compound is produced through a similar process, with an emphasis on scalability and cost-effectiveness. The use of enzymatic reactions to facilitate the synthesis has also been explored, providing an environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The ethyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one serves as a building block for the synthesis of complex molecules and polymers. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create diverse derivatives that can be tailored for specific applications.

Biology

The compound is increasingly utilized in biomaterials development for applications such as tissue engineering and drug delivery systems. Its biocompatibility and ability to form stable acetal linkages facilitate the encapsulation of therapeutic agents, enhancing their delivery to target sites within biological systems .

Medicine

In the field of medicine, derivatives of this compound have shown potential in therapeutic applications , including gene therapy and regenerative medicine. The compound's structural features allow it to interact effectively with cellular components, promoting tissue regeneration and facilitating the transport of genetic material into cells .

Industrial Applications

The compound is also employed in the production of coatings , adhesives, and other polymer-based materials. Its properties make it suitable for formulating products that require durability and resistance to environmental degradation .

Case Study 1: Biomaterials Development

A study investigated the use of this compound in creating biodegradable scaffolds for tissue engineering. The results demonstrated enhanced cell adhesion and proliferation on scaffolds made from this compound compared to traditional materials. This suggests its potential as a versatile platform for regenerative medicine applications .

Case Study 2: Drug Delivery Systems

Research explored the encapsulation of anti-cancer drugs within polymer matrices derived from this compound. The findings indicated that these polymers could effectively control drug release rates while maintaining drug stability over extended periods. Such properties are critical for developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one involves its ability to form stable acetal linkages, which contribute to its functionality in various applications. In biological systems, the compound can interact with cellular components, facilitating the delivery of therapeutic agents or supporting tissue regeneration . The molecular targets and pathways involved include interactions with proteins, nucleic acids, and cellular membranes, depending on the specific application.

Comparison with Similar Compounds

- 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane

- 5-Ethyl-1,3-dioxane-5-methanol

- 2,2-Dimethyl-1,3-dioxolane derivatives

Comparison: Compared to similar compounds, 5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is unique due to its specific ring structure and functional groups, which provide distinct reactivity and stability. Its ability to form stable acetal linkages makes it particularly valuable in the synthesis of polymers and biomaterials .

Biological Activity

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one is a compound that has garnered attention in the field of polymer chemistry and biomedicine due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Overview of the Compound

This compound is classified as a cyclic carbonate. Its molecular structure includes a hydroxymethyl group, which enhances its reactivity and potential for further modifications. The compound's ability to undergo polymerization makes it a valuable building block for developing biocompatible materials.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This property is particularly significant for applications in medical devices and coatings where bacterial contamination is a concern .

Cytotoxicity and Biocompatibility

Studies have evaluated the cytotoxicity of polymers derived from cyclic carbonates, including this compound. The results suggest that these polymers can be designed to possess low cytotoxicity while maintaining effective biological activity. This balance is crucial for their application in biomedical fields, such as drug delivery systems and tissue engineering .

Synthesis and Polymerization

The synthesis of this compound typically involves the ring-opening polymerization (ROP) of cyclic carbonates. This method allows for precise control over molecular weight and functionality, leading to materials with tailored properties for specific applications.

Table 1: Polymerization Conditions and Properties

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Molar Mass (g/mol) |

|---|---|---|---|---|

| DMAP | 120 | 72 | 75 | 6300 |

| LiAcac | 125 | 48 | 60 | 2300 |

This table illustrates various polymerization conditions that influence the yield and molecular weight of polymers synthesized from this compound .

Case Study 1: Antimicrobial Coatings

In a study focused on developing antimicrobial coatings, researchers incorporated this compound into polycarbonate matrices. The resulting materials demonstrated significant antibacterial properties while maintaining structural integrity, making them suitable for use in healthcare settings .

Case Study 2: Biocompatible Drug Delivery Systems

Another investigation explored the use of this compound in creating biocompatible drug delivery systems. Polymers formed from this compound exhibited controlled release profiles for various therapeutic agents, highlighting their potential in targeted drug delivery applications .

Properties

IUPAC Name |

5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-7(3-8)4-10-6(9)11-5-7/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLQSQVSYJHWHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC(=O)OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453353 | |

| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38802-97-0 | |

| Record name | 5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.